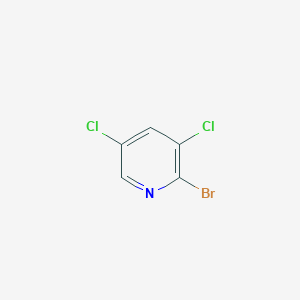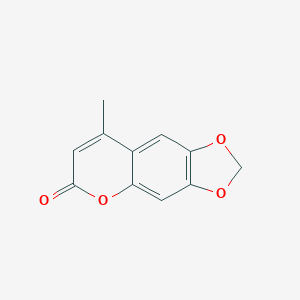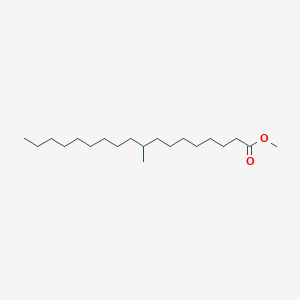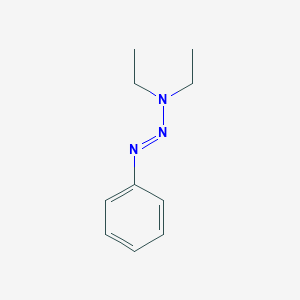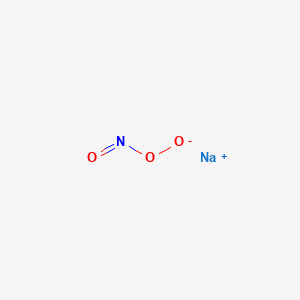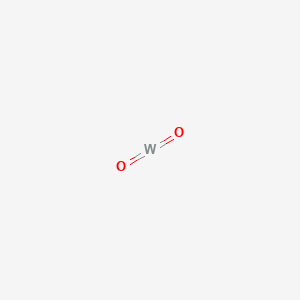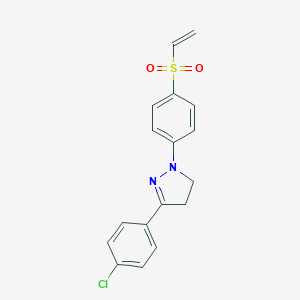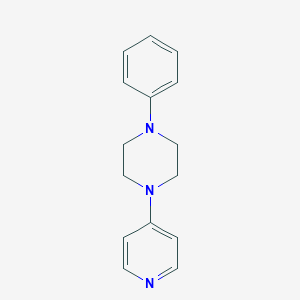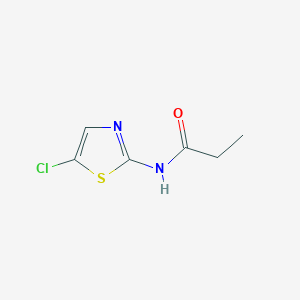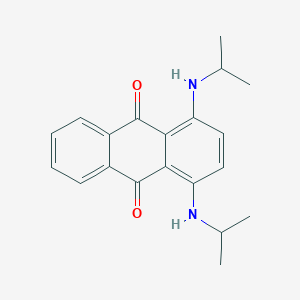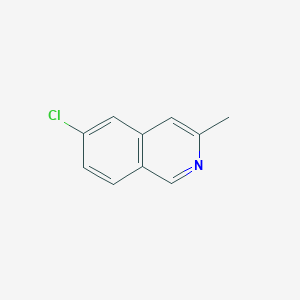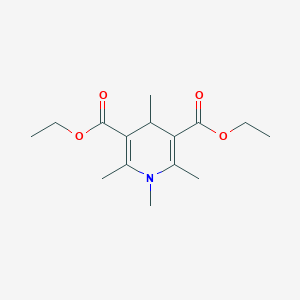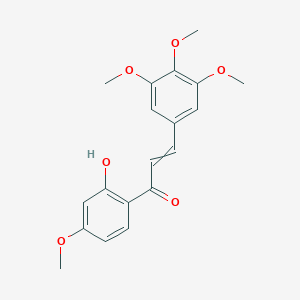
1-(2-Hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly known as Curcumin, is a natural compound found in turmeric. It has been used for centuries in traditional medicine due to its anti-inflammatory and antioxidant properties. In recent years, extensive research has been conducted on Curcumin, and its potential health benefits have been widely recognized.
Mechanism Of Action
Curcumin's mechanism of action is complex and involves multiple pathways. It has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs), which are all involved in the inflammatory response. Curcumin has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the antioxidant response.
Biochemical And Physiological Effects
Curcumin's biochemical and physiological effects have been extensively studied. It has been shown to reduce inflammation, oxidative stress, and DNA damage, which are all linked to the development of various diseases. Curcumin has also been found to modulate various signaling pathways that are involved in the development and progression of cancer. Additionally, Curcumin has been shown to improve insulin sensitivity and glucose metabolism, which is beneficial in the management of diabetes.
Advantages And Limitations For Lab Experiments
Curcumin has several advantages as a research tool. It is a natural compound with low toxicity, making it safe for use in in vitro and in vivo experiments. It is also readily available and relatively inexpensive. However, Curcumin's low bioavailability is a significant limitation in its use as a research tool. Its poor solubility and rapid metabolism in the body make it challenging to achieve therapeutic concentrations in vivo.
Future Directions
The potential health benefits of Curcumin have led to extensive research in recent years. Future research should focus on improving its bioavailability to achieve therapeutic concentrations in vivo. Additionally, the development of Curcumin analogs with improved pharmacokinetic properties may lead to more effective therapeutic agents. Further research is also needed to elucidate Curcumin's mechanism of action in various diseases and to identify specific targets for its therapeutic use.
Conclusion:
Curcumin is a natural compound with potent anti-inflammatory and antioxidant properties. Its potential therapeutic effects in various diseases have been extensively studied. Curcumin's mechanism of action is complex and involves multiple pathways. While it has several advantages as a research tool, its low bioavailability is a significant limitation. Future research should focus on improving its bioavailability and developing Curcumin analogs with improved pharmacokinetic properties.
Synthesis Methods
Curcumin can be synthesized through various methods, including extraction from turmeric and chemical synthesis. The most commonly used method for chemical synthesis is the Claisen-Schmidt condensation reaction between acetone and aromatic aldehydes, followed by cyclization. The purity of Curcumin is essential for its use in scientific research, and various purification techniques are employed to obtain high-quality Curcumin.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic effects in various diseases, including cancer, diabetes, Alzheimer's disease, and cardiovascular diseases. Its anti-inflammatory and antioxidant properties have been shown to reduce inflammation, oxidative stress, and DNA damage, which are all linked to the development of these diseases. Curcumin has also been found to modulate various signaling pathways that are involved in the development and progression of cancer.
properties
CAS RN |
13745-26-1 |
|---|---|
Product Name |
1-(2-Hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H20O6/c1-22-13-6-7-14(16(21)11-13)15(20)8-5-12-9-17(23-2)19(25-4)18(10-12)24-3/h5-11,21H,1-4H3 |
InChI Key |
NHIYSMJCFMKYPL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
synonyms |
(1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



